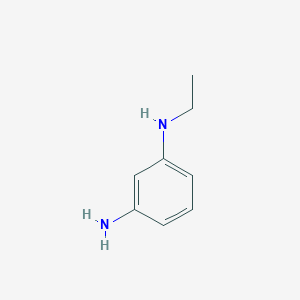

1-N-乙基苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-N-ethylbenzene-1,3-diamine, also known as EBDA, is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is commonly used in various fields of research and industry.

Synthesis Analysis

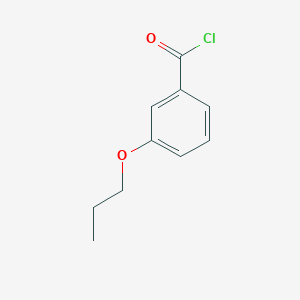

The synthesis of 1,3-diamines, such as 1-N-ethylbenzene-1,3-diamine, is a significant area in synthetic organic chemistry . The synthetic methods for the preparation of 1,3-diamines are summarized in a review . The synthetic route involves the use of m-Phenylenediamine, Ethyl carbonate, Bromoethane, sodium ethyl su, n-ethyl-3-nitro, N-Ethylaniline, and 3-Nitroaniline .Molecular Structure Analysis

The molecular structure of 1-N-ethylbenzene-1,3-diamine consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached . This structure lends the compound certain characteristics .Chemical Reactions Analysis

1,3-Diamines serve as significant motifs in natural products and building blocks in synthetic organic chemistry . They are involved in various chemical reactions, including electrophilic aromatic substitution .科学研究应用

化学反应和合成

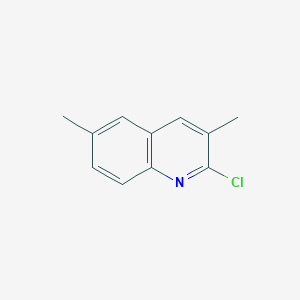

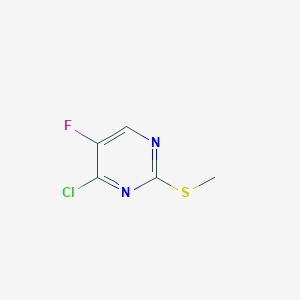

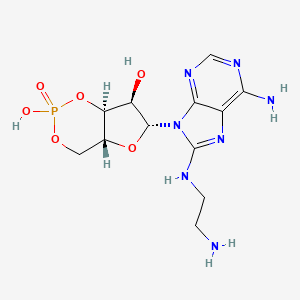

1-N-乙基苯-1,3-二胺,一种二胺衍生物,在各种化学合成过程中显示出潜力。例如,它参与了与四氯硝基苯在高压下进行SNAr反应,形成环化产物 (Ibata, Zou, & Demura, 1995)。在另一项研究中,包括1-N-乙基苯-1,3-二胺在内的二胺已被用于合成具有固有粘度和良好热稳定性的新聚酰亚胺,突显了它们在聚合物化学中的重要性 (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009)。

材料科学中的应用

1-N-乙基苯-1,3-二胺已被用于开发新型试剂,用于合成各种化合物,表明其在材料科学中的实用性。例如,从这种二胺衍生的聚(N,N′-二氯-N-乙基苯-1,3-二磺酰胺)已被用于制备N-氯胺、腈和醛类化合物 (Ghorbani‐Vaghei & Veisi, 2009)。

分析化学和光谱学

在分析化学领域,已使用固体质子自旋弛豫等技术研究了类似1-N-乙基苯-1,3-二胺中乙基基团的动态,为分子结构和动态提供了见解 (Beckmann, Happersett, Herzog, & Tong, 1991)。

环境科学和缓蚀

1-N-乙基苯-1,3-二胺衍生物已在环境科学中找到应用,例如缓蚀。从二胺合成的席夫碱衍生物,包括1-N-乙基苯-1,3-二胺,已被评估为在酸性条件下用于轻钢的缓蚀剂,展示了它们的工业重要性 (Singh & Quraishi, 2016)。

安全和危害

属性

IUPAC Name |

3-N-ethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWDMHLJNVGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581750 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-ethylbenzene-1,3-diamine | |

CAS RN |

50617-74-8 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。